benzyl ((1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate
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Overview
Description
Benzyl N-[(1H-1,3-benzodiazol-2-yl)methyl]-N-methylcarbamate is a complex organic compound that features a benzimidazole ring, a benzyl group, and a carbamate moiety
Mechanism of Action
Target of Action
Benzyl ((1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate is a compound that contains an imidazole ring . Imidazole derivatives have been reported to show a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities . .
Mode of Action
Imidazole derivatives have been reported to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Imidazole derivatives have been reported to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole is known to be a highly soluble compound in water and other polar solvents , which may influence the bioavailability of this compound.
Result of Action
Imidazole derivatives have been reported to show a broad range of biological activities , suggesting that this compound may have similar effects.
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action may be influenced by the polarity of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl ((1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate typically involves the reaction of benzimidazole derivatives with benzyl halides and methyl isocyanate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(1H-1,3-benzodiazol-2-yl)methyl]-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction may produce simpler amine derivatives .
Scientific Research Applications
Benzyl N-[(1H-1,3-benzodiazol-2-yl)methyl]-N-methylcarbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-N-[(furan-2-yl)methyl]-1H-1,3-benzodiazol-2-amine: Similar structure but with a furan ring instead of a carbamate moiety.
N-(1H-1,3-benzodiazol-2-yl)benzamide: Contains a benzamide group instead of a carbamate.
Uniqueness
Benzyl N-[(1H-1,3-benzodiazol-2-yl)methyl]-N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its carbamate moiety, in particular, differentiates it from other benzimidazole derivatives and may contribute to its unique properties .
Biological Activity
Benzyl ((1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a benzimidazole core, which is known for its ability to interact with various biological targets. The structural formula can be represented as follows:
This structure contributes to its solubility in polar solvents, enhancing its bioavailability and interaction with biological systems.
Target Interactions:
this compound interacts with multiple biological pathways, primarily through:
- Topoisomerase Inhibition: Similar compounds have shown activity against topoisomerases, enzymes critical for DNA replication and transcription .
- Microtubule Disruption: The compound may destabilize microtubules, impacting cell division and leading to apoptosis in cancer cells .
Biochemical Pathways:
The imidazole ring facilitates interactions through hydrogen bonding, hydrophobic interactions, and van der Waals forces, allowing the compound to modulate various signaling pathways involved in cell growth and apoptosis .
Biological Activities
This compound exhibits a range of biological activities:
-
Anticancer Activity:
Compound Cell Line IC50 (μmol/L) 1 MDA-MB-231 14.1 2 HepG2 45.2 -
Antimicrobial and Antifungal Properties:
- The compound has been investigated for its potential as an antimicrobial agent, showing activity against various pathogens.
-
Anti-inflammatory Effects:
- Preliminary studies suggest anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation.
Case Studies
Several studies have highlighted the effectiveness of this compound in different biological contexts:
-
Study on Anticancer Activity:
In a study examining the effects of similar benzimidazole derivatives on MDA-MB-231 cells, it was found that these compounds significantly reduced cell viability and induced apoptosis through caspase activation . -
Genetic Effects:
Another study focused on the genetic impact of methyl benzimidazole-2-yl-carbamate (MBC), revealing that it induces mitotic chromosome loss, suggesting potential applications in cancer therapy by disrupting cell division mechanisms .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates high solubility in water, which is crucial for its absorption and distribution within biological systems. Studies suggest that the compound undergoes metabolic transformations leading to various active metabolites that contribute to its therapeutic effects .
Properties
IUPAC Name |
benzyl N-(1H-benzimidazol-2-ylmethyl)-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-20(17(21)22-12-13-7-3-2-4-8-13)11-16-18-14-9-5-6-10-15(14)19-16/h2-10H,11-12H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGDTVDTJQGYRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2N1)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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